molecular formula C11H8Cl2INO2 B8460187 Ethyl 4,6-dichloro-3-iodo-1H-indole-2-carboxylate CAS No. 161230-93-9

Ethyl 4,6-dichloro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B8460187
CAS No.: 161230-93-9
M. Wt: 383.99 g/mol
InChI Key: LMGDWJNJNFPCBM-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-3-iodo-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H8Cl2INO2 and its molecular weight is 383.99 g/mol. The purity is usually 95%.
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Properties

CAS No.

161230-93-9

Molecular Formula

C11H8Cl2INO2

Molecular Weight

383.99 g/mol

IUPAC Name

ethyl 4,6-dichloro-3-iodo-1H-indole-2-carboxylate

InChI

InChI=1S/C11H8Cl2INO2/c1-2-17-11(16)10-9(14)8-6(13)3-5(12)4-7(8)15-10/h3-4,15H,2H2,1H3

InChI Key

LMGDWJNJNFPCBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 4,6-dichloro-indole-2-carboxylic acid, ethyl ester (5.2 g, 20.0 mmol) and sodium hydroxide (0.80 g, 20 mmol) in ethanol (250 mL). Add iodine (5.1 g, 20.0 mmol) as a solution in ethanol (100 mL). After 1 hour, concentrate the reaction mixture in vacuo to obtain a residue. Dissolve the residue in ethyl acetate and extract with 1M hydrochloric acid solution and then with saturated sodium chloride solution. Dry the organic layer over magnesium sulfate and evaporate in vacuo. Chromatograph on silica gel eluting with 25% ethyl acetate/hexane. Combine the product containing fractions and evaporate in vacuo. Recrystallize form ethyl acetate/hexane to give the title compound as a solid; mp: 218°-220° C. Elem. Anal. calculated for C11H8Cl2INO2 : C, 34.41; H, 2.10; N, 3.65. Found: C, 34.67; H, 2.09; N, 3.68.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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